molecular formula C14H16O4 B057235 Monocyclohexyl phthalate CAS No. 7517-36-4

Monocyclohexyl phthalate

Cat. No.: B057235
CAS No.: 7517-36-4
M. Wt: 248.27 g/mol
InChI Key: PMDKYLLIOLFQPO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Monocyclohexyl Phthalate (MCHP) is a phthalic acid monoester . Phthalates, including MCHP, are known to interact with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Phthalates, including MCHP, interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . They dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Pharmacokinetics

Phthalates are known to have a wide distribution in the body due to their lipophilic nature . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MCHP.

Result of Action

The result of MCHP’s action is primarily seen in its potential to induce neurological disorders. It has been associated with conditions such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Action Environment

Phthalates, including MCHP, are abundant chemicals used in industrial manufacturing as plasticizers . They are endocrine-disrupting chemicals (EDs), which affect the hormone balance of the organism . Environmental factors such as the presence of plastic products, industrial waste, and other sources of phthalate exposure can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Monocyclohexyl phthalate interacts with various biomolecules in the body. It has been observed to enhance lipid uptake and accumulation in human hepatocytes, a type of liver cell, in a dose-responsive manner . This suggests that this compound may interact with enzymes and proteins involved in lipid metabolism.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In human hepatocytes and adipocytes, this compound enhances lipid uptake and accumulation . It also upregulates genes involved in lipid biosynthesis . These effects suggest that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves interactions with biomolecules at the molecular level. It has been suggested that the pi electrons of the benzene ring skeleton of this compound play a key role in binding processes . This could potentially lead to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been observed to disrupt glucose and lipid homeostasis in human liver and adipose tissues . This suggests that this compound may interact with enzymes or cofactors involved in these metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monocyclohexyl phthalate is typically synthesized through the esterification of phthalic acid with cyclohexanol . This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. Phthalic anhydride and cyclohexanol are fed into a reactor where they react in the presence of an acid catalyst. The product is then distilled to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Monocyclohexyl phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-cyclohexyloxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDKYLLIOLFQPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052729
Record name Monocyclohexyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7517-36-4
Record name Monocyclohexyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7517-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monocyclohexyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monocyclohexyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7517-36-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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